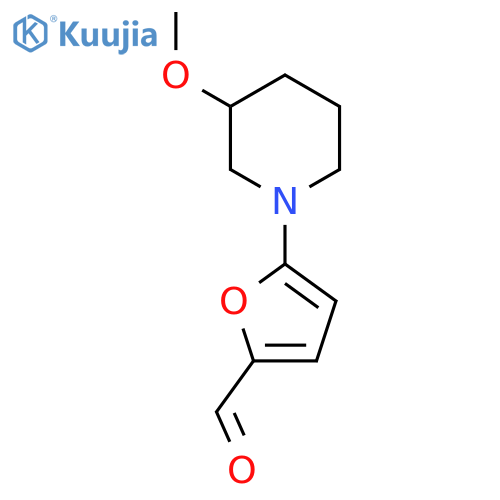Cas no 1592856-54-6 (5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde)

5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1592856-54-6
- 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde
- EN300-725366
- CID 102959197
- 2-Furancarboxaldehyde, 5-(3-methoxy-1-piperidinyl)-
-
- インチ: 1S/C11H15NO3/c1-14-9-3-2-6-12(7-9)11-5-4-10(8-13)15-11/h4-5,8-9H,2-3,6-7H2,1H3
- InChIKey: POWZGBXXXCLVLA-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CN(C2=CC=C(C=O)O2)CCC1
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 42.7Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 352.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 0.44±0.40(Predicted)
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725366-1.0g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-725366-2.5g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 2.5g |
$2548.0 | 2023-06-04 | ||
| Enamine | EN300-725366-0.05g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 0.05g |
$1091.0 | 2023-06-04 | ||
| Enamine | EN300-725366-0.1g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 0.1g |
$1144.0 | 2023-06-04 | ||
| Enamine | EN300-725366-10.0g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-725366-5.0g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-725366-0.5g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 0.5g |
$1247.0 | 2023-06-04 | ||
| Enamine | EN300-725366-0.25g |
5-(3-methoxypiperidin-1-yl)furan-2-carbaldehyde |
1592856-54-6 | 0.25g |
$1196.0 | 2023-06-04 |
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehydeに関する追加情報
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde: A Comprehensive Overview
5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde is a fascinating compound with the CAS number 1592856-54-6, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure combining a furan ring with a piperidine moiety, has been the subject of extensive research due to its potential applications in drug discovery and material science. The furan ring, a five-membered aromatic heterocycle, contributes to the compound's stability and reactivity, while the piperidine group introduces additional functional diversity. The methoxy substituent further enhances the compound's versatility, making it a valuable molecule for exploring novel chemical reactions and biological activities.
Recent studies have highlighted the importance of furan derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The presence of the furan ring in 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde has been linked to various pharmacological properties, including antioxidant and anti-inflammatory effects. Researchers have also explored the compound's potential as a precursor for more complex molecules, leveraging its structural flexibility to design drugs targeting specific biological pathways. For instance, the piperidine group has been shown to enhance bioavailability and improve drug delivery mechanisms in certain therapeutic agents.
The synthesis of 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde involves a series of carefully designed organic reactions, including Friedel-Crafts alkylation and subsequent functionalization steps. These methods have been optimized to ensure high yields and purity, making the compound accessible for further experimentation. Recent advancements in catalytic techniques have also enabled more efficient routes for constructing the furan-piperidine hybrid, reducing production costs and environmental impact.
In terms of biological activity, 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde has demonstrated promising results in vitro assays. Studies have shown that the compound exhibits moderate inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest potential applications in treating Alzheimer's disease and related conditions. Furthermore, the compound's ability to modulate cellular signaling pathways has opened new avenues for cancer therapy research.
The environmental impact of 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde is another critical area of investigation. Researchers have assessed its biodegradability and toxicity profiles under various conditions, ensuring that its use aligns with sustainable chemical practices. Results indicate that the compound is relatively non-toxic to aquatic organisms at environmentally relevant concentrations, making it a safer choice for industrial applications.
Looking ahead, ongoing research aims to further elucidate the mechanistic insights behind 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde's biological activities. Advanced computational methods, such as molecular docking and quantum mechanics simulations, are being employed to predict binding affinities and optimize molecular interactions. Additionally, efforts are underway to explore its potential as a building block for more complex architectures, such as macrocycles and supramolecular assemblies.
In conclusion, 5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure, coupled with promising biological properties, positions it as a valuable tool for advancing both academic research and industrial innovations. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and functional materials.
1592856-54-6 (5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde) 関連製品
- 2640889-41-2(2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile)
- 1984073-94-0(1-(benzyloxy)carbonyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid)
- 1805404-40-3(4-Chloro-3-(difluoromethyl)-2-methoxypyridine-6-methanol)
- 22078-90-6((5-Phenyl-furan-2-yl)-methanol)
- 1247783-32-9(2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine)
- 98138-19-3(3-methylbutane-1-sulfonamide)
- 29395-08-2(6-(4-methoxyphenyl)-6-oxo-hexanenitrile)
- 2228523-34-8(tert-butyl N-1-(3-chloro-2-fluorophenyl)-2-oxoethylcarbamate)
- 2034448-34-3(7-methoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-benzofuran-2-carboxamide)
- 90844-83-0(Ethyl 3-bromo-4-nitrophenylacetate)




